molecular formula C21H17F6O3PS B2807957 Triphenyl(2,2,2-trifluoroethyl)phosphanium trifluoromethanesulfonate CAS No. 135654-55-6

Triphenyl(2,2,2-trifluoroethyl)phosphanium trifluoromethanesulfonate

Cat. No.: B2807957
CAS No.: 135654-55-6
M. Wt: 494.39
InChI Key: BNQHMYACORLPMI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenyl(2,2,2-trifluoroethyl)phosphanium trifluoromethanesulfonate is a chemical compound with the molecular formula C21H17F6O3PS It is known for its unique structure, which includes a triphenylphosphonium group and a trifluoromethanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl(2,2,2-trifluoroethyl)phosphanium trifluoromethanesulfonate typically involves the reaction of triphenylphosphine with 2,2,2-trifluoroethyl trifluoromethanesulfonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group. The reaction can be represented as follows:

Ph3P+CF3CH2OTfPh3P+CH2CF3OTf\text{Ph}_3\text{P} + \text{CF}_3\text{CH}_2\text{OTf} \rightarrow \text{Ph}_3\text{P}^+\text{CH}_2\text{CF}_3 \text{OTf}^- Ph3​P+CF3​CH2​OTf→Ph3​P+CH2​CF3​OTf−

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale synthesis, with a focus on maintaining anhydrous conditions and using high-purity reagents to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Triphenyl(2,2,2-trifluoroethyl)phosphanium trifluoromethanesulfonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles.

    Oxidation and Reduction Reactions: The phosphonium group can participate in redox reactions.

    Addition Reactions: The compound can add to unsaturated systems, such as alkenes and alkynes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphonium salts, while oxidation reactions can produce phosphine oxides.

Scientific Research Applications

Triphenyl(2,2,2-trifluoroethyl)phosphanium trifluoromethanesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and as a phase-transfer catalyst.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological systems.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other fluorinated compounds.

Mechanism of Action

The mechanism of action of Triphenyl(2,2,2-trifluoroethyl)phosphanium trifluoromethanesulfonate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphonium group can stabilize positive charges, making it a useful intermediate in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethyl trifluoromethanesulfonate: This compound is similar in structure but lacks the triphenylphosphonium group.

    Triphenylphosphine: This compound contains the triphenylphosphonium group but lacks the trifluoromethanesulfonate group.

Uniqueness

Triphenyl(2,2,2-trifluoroethyl)phosphanium trifluoromethanesulfonate is unique due to the combination of the triphenylphosphonium group and the trifluoromethanesulfonate group. This combination imparts unique reactivity and stability to the compound, making it useful in a variety of chemical reactions and applications.

Properties

IUPAC Name

trifluoromethanesulfonate;triphenyl(2,2,2-trifluoroethyl)phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3P.CHF3O3S/c21-20(22,23)16-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;2-1(3,4)8(5,6)7/h1-15H,16H2;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQHMYACORLPMI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F6O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135654-55-6
Record name triphenyl(2,2,2-trifluoroethyl)phosphanium trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.